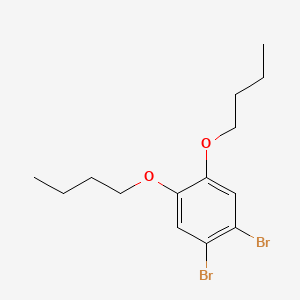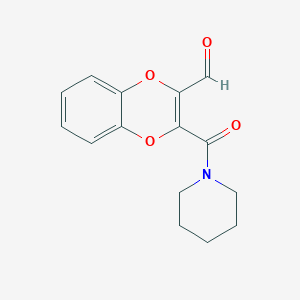![molecular formula C24H26O3 B14317364 4,4'-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol) CAS No. 113447-58-8](/img/no-structure.png)
4,4'-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol) is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound consists of a central ethane-1,1-diyl group bonded to two 4-hydroxyphenyl groups, each of which is further substituted with two methyl groups at the 2 and 6 positions. The presence of hydroxyl groups and methyl groups contributes to its distinct chemical behavior and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde and 2,6-dimethylphenol.
Condensation Reaction: The key step involves a condensation reaction between 4-hydroxybenzaldehyde and 2,6-dimethylphenol in the presence of a suitable catalyst, such as an acid or base. This reaction forms the central ethane-1,1-diyl linkage.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 4,4’-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol) may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and efficiency, and advanced purification methods are employed to meet industry standards.
化学反应分析
Types of Reactions
4,4’-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol) undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted phenolic compounds.
科学研究应用
4,4’-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol) has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s structural features make it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of advanced materials, coatings, and specialty chemicals.
作用机制
The mechanism by which 4,4’-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol) exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. The hydroxyl groups and aromatic rings play a crucial role in these interactions, facilitating binding and reactivity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical processes.
相似化合物的比较
Similar Compounds
Bisphenol A: Structurally similar but lacks the additional methyl groups.
4,4’-Dihydroxybiphenyl: Similar core structure but without the ethane-1,1-diyl linkage.
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Contains a methylene bridge instead of an ethane-1,1-diyl linkage.
Uniqueness
4,4’-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol) is unique due to its specific substitution pattern and the presence of both hydroxyl and methyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields.
属性
| 113447-58-8 | |
分子式 |
C24H26O3 |
分子量 |
362.5 g/mol |
IUPAC 名称 |
4-[1-(4-hydroxy-3,5-dimethylphenyl)-1-(4-hydroxyphenyl)ethyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C24H26O3/c1-14-10-19(11-15(2)22(14)26)24(5,18-6-8-21(25)9-7-18)20-12-16(3)23(27)17(4)13-20/h6-13,25-27H,1-5H3 |
InChI 键 |
QNFAAUDLDIZZBD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1O)C)C(C)(C2=CC=C(C=C2)O)C3=CC(=C(C(=C3)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-Benzyl-N-[2-(ethanesulfonyl)ethoxy]-1-phenylmethanamine](/img/structure/B14317362.png)
